2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is a complex organic compound characterized by the presence of fluorene and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene typically involves multi-step organic reactions. One common method includes the sulfonation of fluorene followed by the introduction of piperazine groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene involves its interaction with specific molecular targets. The piperazine moieties can interact with biological receptors, potentially inhibiting or activating certain pathways. The sulfonyl groups may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dinitro-2,7-bis-(4-pyridin-2-yl-piperazine-1-sulfonyl)-fluoren-9-one
- 4-(4-Methyl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
- 4-(4-Benzhydryl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
Uniqueness
Compared to similar compounds, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is unique due to its specific combination of fluorene and piperazine moieties. This structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
1-methyl-4-[[7-(4-methylpiperazin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-24-7-11-26(12-8-24)32(28,29)20-3-5-22-18(16-20)15-19-17-21(4-6-23(19)22)33(30,31)27-13-9-25(2)10-14-27/h3-6,16-17H,7-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIQIAKPGGXVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.